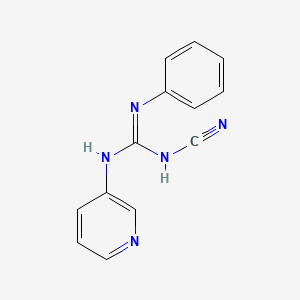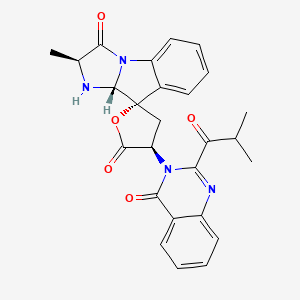
Spiro(bicyclo(2.2.1)hept-5-ene-7,1'-cyclopentane)-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the spirocyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Spiro(bicyclo(2.2.1)heptane-7,1’-cyclopentane)-2,3-dione
- Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclohexane)-2,3-dione
Uniqueness
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopentane)-2,3-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
60526-44-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dione |
InChI |
InChI=1S/C11H12O2/c12-9-7-3-4-8(10(9)13)11(7)5-1-2-6-11/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
ODQAMUUQIOTZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3C=CC2C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)





![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
